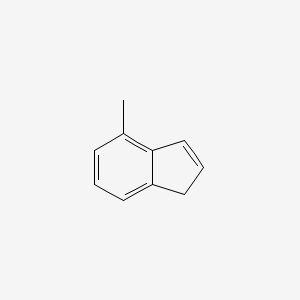

4-Methyl-1H-indene

Description

Contextual Significance within Indene (B144670) Chemistry

Indene and its derivatives are recognized as important structural motifs in a variety of natural products and biologically active molecules. wikipedia.orgresearchgate.net The indene framework is a key component in pharmaceuticals and serves as a versatile building block in organic synthesis. organic-chemistry.org The reactivity of the indene nucleus, including its ability to act as a ligand in organometallic chemistry, has been a subject of considerable study. wikipedia.org

4-Methyl-1H-indene, as a specific analogue, contributes to the expansion of the chemical space within indene chemistry. The presence of the methyl group on the six-membered ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and potential applications. Research into substituted indenes, such as this compound, allows for the fine-tuning of molecular properties for specific purposes, from the development of novel catalysts to the synthesis of complex organic molecules. wikipedia.org

Research Trajectories and Interdisciplinary Relevance

The academic interest in this compound and its derivatives spans multiple scientific disciplines, underscoring its interdisciplinary relevance. In the field of organometallic chemistry, substituted indenyl ligands are crucial components of metallocene catalysts used in olefin polymerization. rsc.org The substituents on the indenyl ring can significantly impact the activity and selectivity of these catalysts. While specific studies focusing exclusively on 4-methyl-1H-indenyl ligands are not extensively documented in the readily available literature, the general principles of indenyl-based catalysts suggest that the 4-methyl derivative could offer unique catalytic properties.

In medicinal chemistry, the indene scaffold is explored for the development of new therapeutic agents. researchgate.netresearchgate.net Although direct applications of this compound in drug development are not prominently reported, the synthesis of various functionalized indene derivatives for biological screening is an active area of research.

Furthermore, the synthesis of this compound itself is a subject of academic inquiry, with studies exploring efficient synthetic routes. One documented method involves the dehydration of 4-methylindan-1-ol to produce 4-methylindene. rsc.org This synthetic pathway is a key research finding that enables further investigation into the properties and applications of this compound.

Detailed Research Findings

A notable area of research involving a compound closely related to the subject of this article is the synthesis of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. rsc.org A key step in this process is the dehydration of 4-methylindan-1-ol, which yields 4-methylindene as an intermediate. rsc.org This reaction highlights a practical method for the preparation of this compound, a crucial step for enabling its use in further research.

While detailed spectroscopic and physical data for this compound are not abundantly available in the public domain, data for its hydrogenated counterpart, 2,3-dihydro-4-methyl-1H-indene (also known as 4-methylindan), is well-documented. It is important to distinguish between these two compounds, as their chemical properties differ due to the presence or absence of the double bond in the five-membered ring.

Below are the key identifiers for this compound:

| Property | Value |

| Chemical Formula | C₁₀H₁₀ |

| CAS Number | 7344-34-5 |

For the related saturated compound, 4-methylindan, the following data is available:

| Property | Value |

| Chemical Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 824-22-6 |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-4-2-5-9-6-3-7-10(8)9/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAWLGHJHQBREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CCC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223664 | |

| Record name | 4-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7344-34-5 | |

| Record name | 4-Methyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7344-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007344345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylindene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EE9AUS4FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Methyl 1h Indene and Its Derivatives

Classical and Contemporary Approaches to Indene (B144670) Core Formation

The construction of the indene ring system is a foundational aspect in the synthesis of 4-Methyl-1H-indene and related compounds. Various methods have been developed, ranging from traditional condensation reactions to the dehydration of indanol precursors.

Base-mediated reactions are a common route for forming cyclic structures, including the indene core. These methods often involve intramolecular cyclization reactions where a base facilitates the formation of new carbon-carbon bonds. For instance, sequential Knoevenagel condensation followed by cyclization has been employed to synthesize indene derivatives. In one study, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates under piperidine (B6355638) and acetic acid catalysis in benzene (B151609) at 80 °C for 17 hours yielded an indene derivative in 56% yield, while using TiCl₄-pyridine at room temperature achieved a 79% yield acs.orgnih.gov. Another approach involves the reaction of indanone with lithiated acetamides, followed by dehydration, which can lead to indene derivatives beilstein-journals.org. The use of potassium carbonate and silica (B1680970) gel has also been reported for a transition-metal-free synthesis of polysubstituted indenes, involving sequential Michael addition and intramolecular cyclization acs.orgacs.org.

A widely utilized and efficient method for indene synthesis is the acid-catalyzed dehydration of the corresponding indanol precursors. This process typically involves heating the indanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to eliminate water and form the unsaturated indene ring. For example, the dehydration of 4,7-dimethoxy-1-indanol in chloroform (B151607) with a catalytic amount of PTSA at room temperature yielded 4,7-dimethoxy-1H-indene in quantitative yield tandfonline.com. Similarly, the dehydration of 1-indanol (B147123) over solid acid catalysts like zeolites (e.g., HMOR and HZSM5) in cyclohexane (B81311) at 363 K and 2 bar has shown high yields of indene, demonstrating the potential of this catalytic process unl.edu.arconicet.gov.arconicet.gov.ar. Research has also explored the dehydration of substituted indanols, such as 4-bromo-2-alkyl-2,3-dihydro-1H-indan-1-ols, using hierarchical zeolites, where optimal acid site strength led to high indanol conversion and selectivity towards indenes (up to 99%) researchgate.netresearchgate.net. The dehydration of 4-methylindan-1-ol using PTSA in benzene at reflux for 180 minutes has been reported to yield 4-methylindene psu.edursc.org.

Targeted Methylation and Functionalization Strategies

Once the indene core is established or if a methylated precursor is used, further functionalization can be performed to introduce or modify substituents.

The specific placement of a methyl group at the 4-position of the indene ring is crucial for synthesizing this compound. While direct methylation of the indene core at a specific position can be challenging due to potential competing reactions, strategies often involve starting with precursors that already possess the methyl group in the desired location or employing regioselective synthetic routes. For instance, synthesis might begin with a methylated indanone or indanol derivative, which is then converted to the target indene. Research on the synthesis of indene derivatives often focuses on building the core with the desired substitution pattern from the outset, rather than post-synthesis modification of the methyl group's position.

The indene ring system, including this compound, can undergo various electrophilic substitution reactions. Halogenation, for example, can introduce bromine or chlorine atoms onto the aromatic or the five-membered ring, depending on the reaction conditions and reagents used. Other substitution reactions, such as nitration or Friedel-Crafts alkylation/acylation, can also be performed, although regioselectivity can be a significant consideration. For instance, a study on the dehydration of 4-substituted-1-indanols noted that dehydration conditions severe enough to decompose labile 1-indanols could also lead to the reformation of 7-substituted-1H-indene, suggesting potential for side reactions or alternative product formation under certain conditions google.com.

Catalytic Methodologies in Indene Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of indene synthesis. Both homogeneous and heterogeneous catalysts are employed.

Transition metal catalysts, such as those based on palladium, rhodium, ruthenium, and gold, have been developed for various indene construction strategies. For example, palladium-catalyzed tandem Suzuki/intramolecular Heck reactions can be used to prepare methylenindene scaffolds organic-chemistry.org. Rhodium-catalyzed reactions of propargylic alcohols with boronic acids have enabled the synthesis of indenes organic-chemistry.org. Gold(I)-catalyzed cascade cyclization strategies have been reported for synthesizing spirobi[indene] derivatives, involving alkoxylation and double aldol (B89426) condensation chemrxiv.org. Furthermore, Lewis acids like BF₃·OEt₂ can catalyze intramolecular cyclizations and C-C bond formations leading to indene-containing structures rsc.org.

Heterogeneous catalysts, particularly zeolites and modified metal oxides, are also important, especially for dehydration reactions. As mentioned in section 2.1.2, zeolites such as HZSM-5 and HMOR have proven effective in the acid-catalyzed dehydration of indanols to indenes unl.edu.arconicet.gov.arresearchgate.netresearchgate.net. These solid acid catalysts offer advantages in terms of recyclability and ease of separation.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have proven to be highly effective for the synthesis of substituted indenes, including those with aryl substituents at the 4-position. This method typically involves the coupling of aryl halides or triflates with organoboron compounds. For instance, a strategy can involve the palladium-catalyzed Suzuki coupling of phenol (B47542) triflates with boronic esters, followed by a ruthenium-catalyzed ring-closing metathesis to construct the indene core researchgate.netacs.org. This sequential approach allows for the controlled synthesis of functionalized indene derivatives in excellent yields researchgate.netacs.org. Ligand-free palladium catalysis has also been employed, demonstrating high efficiency in the synthesis of 4-aryl-substituted 2-methyl-1H-indanones, which can then be converted to the corresponding indenes via reduction and dehydration researchgate.net.

Rhodium-Catalyzed Cyclization and Carboannulation

Rhodium catalysis offers versatile routes to indene structures. One approach involves the reaction of 2-(chloromethyl)phenylboronic acids with alkynes in the presence of a Rh(I) catalyst, yielding indene derivatives with high yields. The regioselectivity of this reaction is influenced by the steric nature of the alkyne substituents organic-chemistry.orgtandfonline.com. Additionally, rhodium-catalyzed tandem C–H activation and annulation strategies have been developed for the synthesis of polyfunctionalized indenes acs.org. Furthermore, rhodium catalysis can be employed in the synthesis of indenes via cyclization of propargyl alcohols with organoboronic acids, where selective rhodium migration over β-oxygen elimination is a key step researchgate.net.

Ruthenium-Catalyzed Ring-Closing Metathesis and Cycloisomerization

Ruthenium catalysts are instrumental in constructing cyclic systems, including indenes. Ring-closing metathesis (RCM) can be utilized in conjunction with palladium-catalyzed Suzuki coupling to synthesize functionalized indenes researchgate.netacs.org. For example, a sequence involving Pd-catalyzed Suzuki coupling of phenol triflates with boronic esters, followed by Ru-catalyzed RCM of the resulting dienes, provides a practical method for constructing indene derivatives in good to excellent yields researchgate.netacs.org. Ruthenium catalysts also facilitate cycloisomerization reactions of homopropargyl alcohols, leading to indenes or related cyclic structures nih.gov. Furthermore, certain ruthenium complexes can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzene derivatives to yield 1-substituted-1H-indene and 1-indanone (B140024) products, often proceeding through a 1,5-hydrogen shift mechanism of an initial metal-vinylidene intermediate organic-chemistry.org.

Nickel-Catalyzed Reactions

Nickel catalysis provides alternative pathways for indene synthesis. For instance, nickel-catalyzed domino reactions, such as acylzincation/cyclization of styrene (B11656) derivatives with alkylzinc reagents in the presence of CO, have been employed for the synthesis of functionalized indenes acs.org. Enantioselective nickel-catalyzed synthesis of indenes, featuring chiral all-carbon quaternary centers, has been achieved through domino reactions involving C–CN bond activation of aryl nitriles and alkynes, utilizing chiral aluminum complexes to control stereochemistry researchgate.net.

Metal-Free and Brønsted Acid-Promoted Approaches

Beyond transition metal catalysis, metal-free and Brønsted acid-promoted methods offer sustainable routes to indenes. Brønsted acids can catalyze the cyclization of various precursors. For example, Brønsted acid-promoted cationic cyclization can lead to polysubstituted indenes acs.org. Metal-free protocols, often employing inexpensive co-catalysts like silica gel and bases such as K2CO3, enable the direct synthesis of polysubstituted indenes through sequential Michael addition, intramolecular cyclization, and nucleophilic substitution reactions acs.orgresearchgate.netresearchgate.net. Boron-functionalized indenes and benzofulvenes can be accessed via metal-free BCl3-mediated cyclization of ortho-alkynylstyrenes, offering precise control over product formation and enabling further derivatization acs.org.

Multi-Step Synthetic Sequences and Intermediate Formation

Indanone Intermediate Reduction-Dehydration Pathways

A common strategy for synthesizing indenes involves the preparation of indanone intermediates, followed by their subsequent transformation. Specifically, 4-aryl-substituted 2-methyl-1H-indanones, often synthesized via palladium-catalyzed Suzuki coupling, can be converted to the corresponding indene derivatives through a simple sequential reduction and dehydration procedure, yielding the products in high purity and excellent yields researchgate.net. The reduction of the indanone carbonyl group to an alcohol (indanol) followed by acid-catalyzed dehydration is a well-established method for generating the unsaturated indene system orgsyn.org.

Strategies for Dimeric Indene Derivatives

The synthesis of dimeric indene derivatives involves strategies that promote the coupling of two indene units or related precursors. These methods often leverage specific reaction conditions, catalysts, or photochemical activation to achieve the formation of these more complex molecular architectures. While direct dimerization of this compound itself is not extensively detailed in the provided literature, general strategies applicable to indene systems and the formation of methyl-substituted dimeric indene-like structures have been reported.

Photochemical Dimerization

Photochemical reactions offer a pathway for the dimerization of indene and its substituted analogues. Sensitized photolysis, utilizing sensitizers like acetophenone (B1666503) or Michler's ketone, can induce dimerization. For unsubstituted indene, this process typically yields a single head-to-head cyclobutane (B1203170) dimer in high yield cdnsciencepub.com. Similarly, 1,1-disubstituted indenes, such as 1,1-dimethyl-indene, can undergo sensitized dimerization, leading to the formation of dimeric products, although potentially with different regioselectivity or a mixture of products compared to unsubstituted indene cdnsciencepub.com. This strategy relies on the excited state reactivity of the indene π-system to form new carbon-carbon bonds between two molecular units.

Acid-Catalyzed Dimerization

Acid catalysis can also promote the formation of dimeric indene derivatives, often from indanol precursors. For instance, the dehydration of 4-methylindan-1-ol in the presence of an acid catalyst like toluene-p-sulfonic acid (PTSA) under reflux conditions in benzene has been shown to yield a dimeric product, identified as 7-methyl-2-(4'-methyl-2',3'-dihydro-1'H-inden-1'-yl)-1H-indene psu.edu. This reaction likely proceeds through carbocation intermediates formed by the protonation and subsequent elimination of water from the indanol, followed by electrophilic attack on another indene or indene precursor molecule. The formation of such dimeric structures can be influenced by the reaction conditions, with optimization efforts sometimes aimed at maximizing the yield of the desired dimer psu.edu.

Catalytic Decomposition of Diazo Compounds

Another strategy for generating dimeric structures, sometimes in conjunction with indene formation, involves the catalytic decomposition of specific diazo compounds. For example, the Rh(II)-catalyzed decomposition of 3-diazo-2-arylidenesuccinimides (DAS) can lead to the formation of dimeric products, often as single diastereomers, alongside indene derivatives nih.govbeilstein-journals.org. The reaction mechanism is proposed to involve carbene intermediates that can undergo intermolecular coupling to form dimers. The nature of the substituents on the diazo substrate and the specific rhodium catalyst employed play crucial roles in determining the outcome, influencing the yield and selectivity towards either dimeric products or indene structures nih.govbeilstein-journals.org.

Table 1: Representative Strategies for Dimeric Indene Derivative Synthesis

| Strategy | Starting Material(s) | Key Reagent/Catalyst | Conditions | Product Type | Yield (Typical) | Reference |

| Photochemical Dimerization | Indene, 1,1-dimethyl-indene | Sensitizer (e.g., Acetophenone) | Sensitized photolysis | Head-to-head cyclobutane dimer (indene), dimeric products (1,1-dimethyl-indene) | High | cdnsciencepub.com |

| Acid-Catalyzed Dimerization | 4-Methylindan-1-ol | Toluene-p-sulfonic acid (PTSA) | Reflux in benzene | 7-methyl-2-(4'-methyl-2',3'-dihydro-1'H-inden-1'-yl)-1H-indene (dimer) | 90% | psu.edu |

| Catalytic Decomposition | 3-Diazo-2-arylidenesuccinimides (DAS) | Rh₂(esp)₂ catalyst | Dichloromethane, mild conditions | Dimeric products (e.g., 2a), Indenes (e.g., 3a) | 74% (for dimer) | nih.govbeilstein-journals.org |

Compound List:

this compound

1,1-Dimethyl-indene

Indene

4-Methylindan-1-ol

7-Methyl-2-(4'-methyl-2',3'-dihydro-1'H-inden-1'-yl)-1H-indene

3-Diazo-2-arylidenesuccinimides (DAS)

Dimer 2a

Indene 3a

Chemical Reactivity and Transformation Pathways of 4 Methyl 1h Indene and Its Analogs

Electrophilic and Nucleophilic Reactions

The reactivity of the indene (B144670) framework is characterized by the interplay between its aromatic benzene (B151609) ring and the reactive cyclopentene (B43876) moiety. The electron-donating nature of the methyl group at the C4 position influences the regioselectivity of these reactions.

Carbonyl Group Reactivity (Esterification, Nucleophilic Addition)

While 4-Methyl-1H-indene itself lacks a carbonyl group, its derivatives that contain this functional group exhibit predictable reactivity. The principles of nucleophilic addition to carbonyls are central to understanding these transformations. The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it a target for nucleophiles. chemistrysteps.combyjus.com

Esterification: Indene analogs possessing a carboxylic acid group, such as 1H-indene-3-carboxylic acid, can undergo esterification. acs.org This reaction, typically catalyzed by acid in the presence of an alcohol, is a fundamental transformation for converting carboxylic acids into esters. researchgate.netlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The general mechanism, known as the Fischer esterification, involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Addition: For indene analogs containing an aldehyde or ketone functionality, nucleophilic addition is a key reaction. masterorganicchemistry.comksu.edu.saoxfordsciencetrove.com Strong nucleophiles can attack the carbonyl carbon directly, leading to the formation of an alkoxide intermediate which is then protonated. byjus.com With weaker nucleophiles, an acid catalyst is often required to activate the carbonyl group by protonating the oxygen, thereby increasing the electrophilicity of the carbon atom. chemistrysteps.combyjus.com

Table 1: General Reactivity of Indene Analogs with Carbonyl Groups

| Reaction Type | Reactant Functional Group | Key Reagents | Product Functional Group |

|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Nucleophilic Addition | Aldehyde / Ketone | Nucleophile (e.g., Grignard reagent, cyanide) | Alcohol |

Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic substitution. The methyl group is an activating, ortho-para directing group, meaning it enhances the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself (C5 and C7, and C6 respectively). libretexts.org This is due to the stabilization of the carbocation intermediate (the sigma complex) through electron donation from the methyl group. libretexts.org

Studies on the functionalization of the parent indene molecule show that it can undergo reactions such as bromination, which leads to di- and tri-substituted indane (the saturated analog) derivatives. researchgate.net Furthermore, indene can react with electrophiles like iodine (I₂), iodine monochloride (ICl), or N-iodosuccinimide (NIS) to yield iodinated derivatives, which can then be used in further palladium-catalyzed coupling reactions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for forming cyclic compounds. wikipedia.org The indene system, with its fused ring structure, can participate in various cycloaddition pathways, acting as either the 4π or 2π electron component depending on the reaction partner. acs.orgmdpi.com

[3+2] Annulation Pathways

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. chim.itlibretexts.org This class of reactions is widely used for synthesizing heterocyclic compounds. chim.it

In the context of indene analogs, these pathways are well-documented. For instance, azomethine imines, serving as 1,3-dipoles, undergo [3+2] cycloaddition reactions with various electron-deficient dipolarophiles. organicreactions.org These reactions can be catalyzed by phosphines or various transition metals like copper, titanium, nickel, and palladium. nih.govnih.gov The reaction can proceed through either a concerted mechanism or a stepwise Michael-initiated ring closure (MIRC) pathway. chim.it While specific studies on this compound as the dipolarophile are not detailed, the inherent reactivity of the double bond in the five-membered ring makes it a suitable candidate for such transformations with appropriate 1,3-dipoles.

Table 2: Examples of [3+2] Annulation Components

| Role in Reaction | Example Compound Class | Resulting Structure |

|---|---|---|

| 1,3-Dipole | Azomethine Imines, Nitroalkenes | Five-membered heterocyclic ring |

| Dipolarophile | Alkenes (e.g., Indene double bond), Alkynes | Fused or spirocyclic systems |

Oxidative Transformations

The indene structure is susceptible to oxidation. Oxidation of the parent compound, indene, with agents like acid dichromate results in the cleavage of the five-membered ring to yield homophthalic acid (o-carboxylphenylacetic acid). wikipedia.org This indicates that the double bond and the adjacent benzylic carbons are reactive sites for oxidative processes. While specific oxidative studies on this compound were not found, it is expected to undergo similar transformations, with the potential for oxidation at the methyl group under certain conditions.

Isomerization Mechanisms

The position of the double bond and substituents in the indene ring system can be altered through isomerization. Studies on methylindene isomers have shown that they can interconvert at high temperatures. acs.org For example, thermal reactions of 2-methylindene lead to the formation of 1- and 3-methylindene. acs.org

These isomerization reactions can occur through radical mechanisms, particularly under thermal conditions. The process often involves the ejection of a hydrogen atom from an sp³-hybridized carbon, followed by rearrangement of the resulting radical intermediate and subsequent hydrogen atom recapture. acs.org Computational studies suggest that among the methyl-indene isomers, 3-methyl-indene may be a more favorable intermediate due to its lower relative energy. researchgate.net The isomerization reactions of methyl-indene species are known to be rapid. researchgate.net

Keto-Enol Tautomerism and Rearrangements

While this compound itself does not exhibit keto-enol tautomerism due to the absence of a ketone functional group, the broader class of indene derivatives can undergo significant rearrangement reactions, some of which can lead to ketone products that subsequently can exist in equilibrium with their enol tautomers. The discussion of rearrangements in methylindene isomers is crucial for understanding their stability and reactivity.

One of the primary rearrangements observed in methylindene isomers is the migration of the double bond within the five-membered ring, which is often catalyzed by acid or base, or induced thermally. For instance, 1-methylindene (B165137) has been shown to isomerize to the more thermodynamically stable 2-methylindene. Furthermore, base-catalyzed 1,3-hydride shifts can lead to the conversion of 1-methylindene to 3-methylindene, a process that can be rendered enantioselective with the use of chiral amines in polar solvents.

A notable transformation that connects rearrangements to keto-enol tautomerism is the enzyme-catalyzed Meinwald rearrangement of 2-methylindene epoxide. In a cascade biotransformation, 2-methylindene is first oxidized to its epoxide, which then undergoes a highly regioselective and stereospecific 1,2-methyl shift to yield 1-methyl-2-indanone as the sole product. researchgate.net This ketone can then undergo keto-enol tautomerism, establishing an equilibrium between the keto and enol forms.

The thermal isomerization of indene derivatives has also been a subject of study. At elevated temperatures, methylindenes can undergo complex rearrangements and even ring expansion. Computational studies have explored the potential energy surfaces for these transformations, indicating that isomerization pathways are often more favorable than direct ring expansion. acs.org For example, the isomerization between 1-methylindene and 3-methylindene is a facile process at temperatures around 600 K. rsc.org

The following table summarizes key aspects of rearrangements in methylindene analogs:

| Starting Material | Conditions | Product(s) | Transformation Type |

|---|---|---|---|

| 1-Methylindene | Thermal (600 K) | 3-Methylindene | 1,3-Hydride Shift |

| 1-Methylindene | Base-catalyzed (chiral amines) | 3-Methylindene | Enantioselective 1,3-Hydride Shift |

| 2-Methylindene Epoxide | Enzyme-catalyzed (SMO-SOI) | 1-Methyl-2-indanone | Meinwald Rearrangement (1,2-Methyl Shift) researchgate.net |

C-H Activation Studies

The functionalization of otherwise inert C-H bonds in aromatic systems through transition metal catalysis has become a powerful tool in synthetic organic chemistry. Indene and its analogs, including this compound, have been subjects of such C-H activation studies, providing pathways for the synthesis of more complex molecular architectures.

Research has demonstrated that transition metals such as rhodium, iridium, and platinum can effectively catalyze the activation of C-H bonds in the indene framework. For instance, the reaction of indene with platinum(II) methyl cations has been studied in detail. nih.gov The proposed mechanism involves the initial formation of a stable π coordination complex between the platinum center and the double bond of the five-membered ring of indene. Upon heating, this complex undergoes C-H activation, leading to the formation of an η³-indenyl adduct and the release of methane. nih.gov Kinetic studies of this reaction have determined the activation parameters, with a ΔH‡ of 29 kcal/mol and a ΔS‡ of 10 eu, and a kinetic isotope effect of 1.1 at 60 °C. nih.gov

Rhodium and iridium complexes have also been shown to be effective catalysts for C-H activation in indene. The kinetics and mechanism of indene C-H bond activation by [(COD)Ir(μ2-OH)]2 have been investigated, highlighting the role of the metal center in facilitating the cleavage of the C-H bond. amanote.com Furthermore, rhodium(III)-catalyzed C-H activation followed by an intramolecular aldol (B89426) condensation has been utilized to synthesize novel functionalized indene derivatives. researchgate.net

These C-H activation strategies offer a direct method for introducing new functional groups onto the indene scaffold, bypassing the need for pre-functionalized substrates. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The following interactive data table summarizes various catalytic systems employed in the C-H activation of indene and its analogs:

| Catalyst System | Substrate | Key Mechanistic Feature | Product Type |

|---|---|---|---|

| [(diimine)Pt(II)(Me)(TFE)]+ | Indene | Formation of a π complex followed by C-H activation nih.gov | η³-Indenyl Platinum Complex nih.gov |

| [(COD)Ir(μ2-OH)]2 | Indene | Direct C-H bond activation by the iridium center amanote.com | Functionalized Indenes |

| Rh(III) Complexes | Indene Derivatives | C-H activation followed by intramolecular condensation researchgate.net | Annulated Indene Derivatives researchgate.net |

| Ruthenium(II) Complexes | Aromatic Aldehydes and Acrylates | Aldehyde-directed C-H activation for indene frame construction researchgate.net | Functionalized Indenes researchgate.net |

Spectroscopic and Analytical Approaches for Structural Elucidation of 4 Methyl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount in organic structure elucidation, providing detailed information about the atomic connectivity and electronic environment within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for the thorough analysis of 4-Methyl-1H-indene.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are fundamental for identifying the different types of hydrogen and carbon atoms present in this compound and their respective chemical environments. The chemical shifts (δ) are reported in parts per million (ppm) and are highly sensitive to the electronic surroundings of the nuclei.

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons, the vinylic proton, the methylene (B1212753) protons, and the methyl protons. Based on typical indene (B144670) structures and available data, the proton signals are expected in the following regions: aromatic protons generally resonate between 7.0 and 7.5 ppm, the vinylic proton (H-3) around 6.4-6.6 ppm, the methylene protons (H-2) in the range of 3.2-3.4 ppm, and the methyl protons at position 4 around 2.3-2.4 ppm. nih.govpsu.edu The multiplicity and integration of these signals further aid in assigning specific protons to their positions within the molecule.

The ¹³C NMR spectrum provides information about the carbon backbone. For this compound (C₁₀H₁₀), ten distinct carbon signals are expected. The chemical shifts typically fall into ranges characteristic of aromatic carbons (120-145 ppm), the vinylic carbon (C-3) around 140-145 ppm, the methylene carbon (C-2) at approximately 35-40 ppm, and the methyl carbon at around 20-25 ppm. nih.govnist.gov The quaternary carbons, including the one bearing the methyl group (C-4) and the bridgehead carbons (C-3a, C-7a), also appear in the aromatic region, often with distinct shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon | Position | Chemical Shift (δ, ppm) | Multiplicity/Type | Notes |

| ¹H | H-2 | 3.29 | s (2H) | Methylene protons |

| ¹H | H-3 | 6.45 | s (1H) | Vinylic proton |

| ¹H | CH₃ | 2.35 | s (3H) | Methyl protons |

| ¹H | H-5 | 7.28 | dd (1H) | Aromatic proton |

| ¹H | H-6 | 7.15 | td (1H) | Aromatic proton |

| ¹H | H-7 | 7.38 | td (1H) | Aromatic proton |

| ¹H | H-7a | 7.45 | dd (1H) | Aromatic proton |

| ¹³C | C-2 | 35.8 | - | Methylene carbon |

| ¹³C | C-3 | 142.1 | - | Vinylic carbon |

| ¹³C | CH₃ | 21.2 | - | Methyl carbon |

| ¹³C | C-4 | 134.8 | - | Quaternary, C-CH₃ |

| ¹³C | C-5 | 123.1 | - | Aromatic carbon |

| ¹³C | C-6 | 121.5 | - | Aromatic carbon |

| ¹³C | C-7 | 125.5 | - | Aromatic carbon |

| ¹³C | C-7a | 140.1 | - | Quaternary, bridgehead |

| ¹³C | C-1 | 146.8 | - | Quaternary, bridgehead |

| ¹³C | C-3a | 140.5 | - | Quaternary, bridgehead |

Note: Chemical shifts are representative and may vary slightly depending on the solvent and experimental conditions. nih.govpsu.edu

To confirm the assignments and establish connectivity, two-dimensional NMR experiments are crucial. Correlation Spectroscopy (COSY) reveals proton-proton couplings, indicating which protons are adjacent through bonds. For this compound, COSY would typically show correlations between the methylene protons (H-2) and the vinylic proton (H-3), and potentially between vicinal aromatic protons. psu.eduslideshare.netemerypharma.combeilstein-journals.orgresearchgate.nettcu.edu

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons directly attached to carbons, establishing one-bond ¹H-¹³C connectivities. This technique is invaluable for assigning ¹³C signals based on the known or assigned proton signals. slideshare.netemerypharma.comresearchgate.netmdpi.com For instance, HSQC would link the methyl protons to the methyl carbon, the methylene protons to the methylene carbon, and so on.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity between protons. This is particularly useful for confirming assignments and determining stereochemistry if applicable, by identifying protons that are close to each other in space, even if they are not directly bonded. psu.eduslideshare.netemerypharma.combeilstein-journals.org For this compound, NOESY could reveal spatial relationships between the methyl group protons and nearby aromatic or vinylic protons.

Mass Spectrometry (MS) Applications

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For this compound, with the molecular formula C₁₀H₁₀, HRMS would yield a precise mass that can distinguish it from other compounds with similar nominal masses. The calculated exact mass for C₁₀H₁₀ is 130.0782 Da. nih.govnist.gov Observing a mass-to-charge ratio (m/z) corresponding to this exact mass confirms the elemental composition.

Electron Ionization (EI) is a common ionization technique in mass spectrometry that often leads to significant fragmentation of the molecule. The resulting mass spectrum provides a "fingerprint" of the compound, with the molecular ion (M⁺) representing the intact ionized molecule and fragment ions arising from the cleavage of chemical bonds. libretexts.orgmiamioh.eduaip.org For this compound, the EI-MS would typically show a molecular ion peak at m/z 130. Characteristic fragmentation pathways might include the loss of a methyl radical ([M-CH₃]⁺), resulting in a fragment ion at m/z 115. Other fragments could arise from the cleavage of the indene ring system. nih.govnist.gov Analyzing these fragment ions and their relative abundances helps in confirming structural features.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing information about the functional groups present. Different types of chemical bonds absorb or scatter IR radiation and Raman light at characteristic frequencies (wavenumbers). libretexts.orgvscht.czuc.edulibretexts.orgpressbooks.pub

In the IR spectrum of this compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching: typically observed in the region of 3030-3100 cm⁻¹. vscht.czresearchgate.net

Aliphatic C-H stretching (methyl group): usually found below 3000 cm⁻¹, around 2950-2980 cm⁻¹. vscht.czresearchgate.net

Aromatic C=C stretching: appearing in the range of 1600-1450 cm⁻¹. vscht.cz

Vinylic C=C stretching: often observed around 1640-1680 cm⁻¹. vscht.cz

Aromatic C-H out-of-plane bending: typically found in the fingerprint region, often between 700-900 cm⁻¹. vscht.czresearchgate.netscialert.net

Raman spectroscopy complements IR by providing similar vibrational information, although the intensity patterns can differ. For example, symmetric stretching vibrations, which might be weak in IR, can be strong in Raman spectra. libretexts.orguc.edu

Table 2: Characteristic IR Absorption Bands for this compound (Approximate Wavenumbers, cm⁻¹)

| Functional Group / Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3055 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2960 | Medium |

| Aromatic C=C Stretch | 1605, 1500 | Medium |

| Vinylic C=C Stretch | 1640 | Medium |

| Aromatic C-H Out-of-Plane Bend | 810, 750 | Strong |

Note: These are typical values and may vary based on the specific molecular environment and experimental conditions. vscht.czresearchgate.net

Theoretical and Computational Chemistry Studies on 4 Methyl 1h Indene

Density Functional Theory (DFT) Calculations

DFT calculations offer a robust framework for investigating the electronic and structural properties of molecules like 4-Methyl-1H-indene. Various studies have employed DFT to explore its geometry, electronic distribution, and spectroscopic signatures.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are widely used to predict spectroscopic parameters, aiding in the interpretation of experimental data. For this compound and related structures, these include:

Nuclear Magnetic Resonance (NMR): Theoretical prediction of ¹H and ¹³C NMR chemical shifts and coupling constants provides valuable data for structural confirmation researchgate.netepstem.netdergipark.org.trslideshare.netdergipark.org.trresearchgate.net. Studies often compare calculated shifts with experimental values, finding good agreement, which validates the computational models researchgate.netepstem.netdergipark.org.trdergipark.org.trresearchgate.net.

Infrared (IR) Spectroscopy: Predicted vibrational frequencies (IR spectra) help assign characteristic functional group vibrations, such as C-H stretching, C=C stretching, and C-N stretching, correlating well with experimental observations researchgate.netdergipark.org.trepstem.netdergipark.org.trslideshare.netmdpi.com.

Table 1: Selected Predicted Spectroscopic Parameters (Illustrative based on general findings for indene (B144670) derivatives)

| Parameter | Predicted Value (Units) | Method/Basis Set (Example) | Reference(s) |

| ¹H NMR (CH₃) | ~2.26 ppm | DFT/B3LYP/6-311G(d,p) | dergipark.org.tr |

| ¹³C NMR (CH₃) | ~20-22 ppm | DFT/B3LYP/6-311G(d,p) | dergipark.org.tr |

| IR (C-H aromatic) | ~3036 cm⁻¹ | DFT/B3LYP/6-31G(d,p) | mdpi.com |

| IR (C=C aromatic) | ~1597 cm⁻¹ | DFT/B3LYP/6-31G(d,p) | mdpi.com |

| HOMO Energy | ~-8.45 eV | DFT/B3LYP/6-31G(d,p) | dergipark.org.tr |

| LUMO Energy | ~2.17 eV | DFT/B3LYP/6-31G(d,p) | dergipark.org.tr |

| HOMO-LUMO Gap | ~10.62 eV | DFT/B3LYP/6-31G(d,p) | dergipark.org.tr |

Note: Values are illustrative and based on findings for related indene structures and general DFT studies. Specific values for this compound would require direct studies.

Analysis of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are generated using DFT calculations to visualize the electron density distribution and identify regions of positive (electrophilic) and negative (nucleophilic) potential. These maps are crucial for understanding intermolecular interactions, hydrogen bonding, and the sites of electrophilic and nucleophilic attack within the molecule researchgate.netresearchgate.netdergipark.org.trmaterialsciencejournal.orgdergipark.org.trdergipark.org.tracs.org. Studies on indene derivatives indicate that MEP analysis helps in understanding the molecule's reactivity and potential binding sites researchgate.netresearchgate.netdergipark.org.trmaterialsciencejournal.orgdergipark.org.tracs.org.

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first-principles quantum mechanics without empirical parameters, can also be employed to study electronic properties. While DFT is often preferred for its balance of accuracy and computational cost, ab initio methods like Hartree-Fock (HF) or coupled-cluster (CC) can provide highly accurate results for specific properties, especially for smaller systems or when high precision is required researchgate.netbioinfopublication.org. These methods can complement DFT studies by providing benchmark data for electronic properties such as ionization potentials, electron affinities, and molecular orbital energies researchgate.netbioinfopublication.org.

Mechanistic Insights via Computational Modeling

Computational modeling, particularly DFT, plays a vital role in elucidating reaction mechanisms and understanding the dynamics of chemical transformations involving this compound or related compounds.

Reaction Pathway Elucidation and Transition State Analysis

Studies have used computational modeling to map out reaction pathways and analyze transition states for reactions involving indene structures. This includes identifying intermediates, transition states, and determining activation energies and reaction enthalpies nih.govrsc.orgpku.edu.cn. For example, research on the formation of indene from radical reactions has involved detailed analysis of potential energy surfaces (PESs) and transition states to understand the preferred reaction channels and product distributions nih.govrsc.org. Similarly, catalytic reactions involving indene synthesis have been investigated by calculating transition states for key steps, such as C-H activation and cyclization, to explain regioselectivity and reactivity pku.edu.cn. These analyses provide critical insights into how molecules transform and what factors govern the reaction outcomes nih.govrsc.orgpku.edu.cn.

Compound List:

this compound

Indene

Methylidyne radical

Phenyl radical

Allene

Propyne

3-methylindene

2-methylindene

Cyclopentadienyl (B1206354) radical

Cyclopentadiene

Naphthalene

Salicylaldehyde

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Nilotinib

2-amino-indene-2-carboxylic acid ethyl ester

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate

2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic Acid

Substituted phenylhydrazine (B124118) hydrochloride

(E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one (DBDI)

(E)-7-((2,3-dihydrobenzofuran-5-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (DBTI)

((ethane-1,2-diylbis(azanediyl))bis(carbonyl))bis(4,1-phenylene) diacrylate (ABCEDA)

3-Ethyl-4-(2-benzenesulfonyloxy)-benzylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one

[N]annulenes

Indene-isoindene isomers

Carbenes

Cyclic allenes

Ferrocenylindenes

2,3-Dihydrobenzofuran labelled arylidene indanones

Energy Barrier Calculations

Understanding the energy landscape of chemical transformations is fundamental to predicting reaction pathways and rates. While direct computational studies detailing specific energy barrier calculations for This compound are not extensively detailed in the provided literature, research on analogous methyl-indene systems offers valuable insights into the methodologies and typical findings.

For instance, studies on 1-Methylindene have employed Density Functional Theory (DFT), specifically using the B3LYP/6-31+G(d,p) level of theory, to map transition states and energy barriers for isomerization processes . These calculations are vital for validating proposed isomerization mechanisms. For example, the isomerization of 2-methyl-2H-indene to 2-methylindene was found to proceed via a low energy barrier of 64 kJ/mol. In contrast, the interconversion between 1-methylindene and 2-methyl-2H-indene requires overcoming a significantly higher barrier of 228 kJ/mol . Such calculations provide quantitative data on the kinetic feasibility of different molecular transformations.

Furthermore, research into the formation of indene structures, such as the reaction of o-methylphenyl radicals with C3H4 isomers, involves calculating enthalpies for key intermediates and transition states using methods like G3X-K rsc.org. These studies highlight the importance of energy barrier calculations in elucidating reaction mechanisms and product distributions in the formation of indene derivatives.

Table 1: Energy Barrier Calculations for Methyl-Indene Isomerization

| Process / Compound Transformation | Energy Barrier (kJ/mol) | Computational Method | Reference |

| Isomerization of 2-methyl-2H-indene to 2-methylindene | 64 | DFT (B3LYP/6-31+G(d,p)) | |

| Interconversion between 1-methylindene and 2-methyl-2H-indene | 228 | DFT (B3LYP/6-31+G(d,p)) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions over time. While direct MD simulations specifically focused on This compound are not explicitly detailed in the provided search snippets, this technique is widely applied to other indene-based systems to understand their conformational changes, interactions, and behavior in various environments.

For example, MD simulations have been employed in studies of 1H-indene-1,3-dione derivatives to investigate their adsorption behavior and binding energies on metal surfaces, particularly in the context of corrosion inhibition dntb.gov.uaresearchgate.net. These simulations help in understanding the interaction modes between inhibitor molecules and the metallic surface, providing insights into the spontaneity of adsorption through calculated adsorption energies dntb.gov.ua. Similarly, MD simulations are used in conjunction with DFT to study the interactions of indene derivatives in biological contexts, such as the binding of indene amino acid derivatives to enzymes acs.org. These simulations allow researchers to explore molecular docking and dynamic interactions, complementing theoretical calculations by providing a temporal dimension to molecular behavior.

Global Reactivity Parameters and Nonlinear Optical (NLO) Properties

The study of global reactivity parameters and nonlinear optical (NLO) properties is crucial for understanding a molecule's electronic behavior and its potential for applications in optoelectronics and materials science. Computational methods, particularly DFT, are extensively used to derive these parameters.

Global Reactivity Parameters: These parameters, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their difference (energy gap), ionization potential (IP), electron affinity (EA), hardness (η), softness (σ), chemical potential (μ), and electrophilicity index (ω), provide a comprehensive picture of a molecule's electronic structure and chemical reactivity acs.orgresearchgate.netresearchgate.net. For instance, a smaller energy gap generally indicates higher reactivity and greater polarizability, which is often correlated with enhanced NLO responses researchgate.net. Studies on coumarin-based pyrano-chromene derivatives ( acs.org) and 4-methyl-5-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol (MPOTB) ( researchgate.net) have calculated these parameters using DFT methods (e.g., B3LYP/6-31G(d) or B3LYP/6-311++G(d,p)) acs.orgacs.orgresearchgate.net. MPOTB, for example, exhibited rather high hardness, suggesting it is a stable molecule researchgate.net. Calculations for indene amino acid derivatives have also utilized DFT with specific functionals and basis sets to determine HOMO-LUMO energy gaps acs.org.

Nonlinear Optical (NLO) Properties: NLO properties, such as polarizability (⟨α⟩) and hyperpolarizability (βtot, γtot), describe how a material's electronic polarization responds to an applied electric field, leading to phenomena like frequency doubling. Compounds with extended π-conjugated systems and strong electron-donating/withdrawing groups often exhibit significant NLO properties nih.gov. Computational studies on various indene-containing chromophores, such as benzotrithiophene-based compounds ( nih.gov), have calculated these properties. For example, DCTM5 demonstrated a low HOMO-LUMO band gap (0.968 eV) and high softness (0.562 eV⁻¹), correlating with high polarizability nih.gov. Other studies have reported values for average polarizability and second hyperpolarizability in the range of 6.77005 × 10⁻²³ esu and 0.145 × 10⁻⁴ esu, respectively, for related NLO-active molecules acs.org. The magnitude of these properties is highly dependent on the molecular structure, including the extent of π-conjugation and the nature of substituent groups nih.gov.

Organometallic Chemistry and Catalysis Applications of 4 Methyl 1h Indene Derivatives

Formation of Indenyl Metal Complexes

The 4-methyl-1H-indene molecule, upon deprotonation, yields the 4-methylindenyl anion, a versatile ligand capable of coordinating to a wide range of transition metals. This anion typically binds in an η⁵-fashion, similar to the cyclopentadienyl (B1206354) (Cp) ligand, but can also exhibit η³-coordination or participate in more complex bonding modes depending on the metal and reaction conditions.

Synthesis of Transition Metal Indenyl Complexes

The synthesis of transition metal complexes featuring the 4-methylindenyl moiety generally involves the deprotonation of this compound using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate the corresponding lithium salt. This salt then undergoes metathesis reactions with suitable transition metal halides or other precursors.

Group 4 Metallocenes: Zirconium and hafnium complexes, particularly ansa-metallocenes, have been extensively synthesized using substituted indenyl ligands, including those derived from this compound acs.orgresearchgate.netuni-bayreuth.de. For instance, silyl-bridged bis(2-methylindenyl) zirconocenes, which can be further functionalized at the 4-position, have been prepared acs.orgresearchgate.net. These complexes are crucial precursors for olefin polymerization catalysts.

Iron Complexes: Ferrocene (B1249389) derivatives incorporating 2-methylindenyl and other substituted indenyl ligands have been synthesized, such as di(2-methylindenyl)iron(II) and complexes with phosphino-substituted indenyl ligands psu.edu.

Nickel and Other Late Transition Metals: Nickel complexes with 2-methylindenyl ligands, such as cationic [Ni(2-MeInd)(dippe)][BPh₄], have been reported, where the ligand exhibits an intermediate η³-/η⁵-coordination mode rsc.org. Rhodium, iridium, cobalt, and molybdenum complexes with chiral menthyl-substituted indenyl ligands have also been synthesized researchgate.net.

Structure-Reactivity Relationships in Complex Formation

The presence of the methyl group at the 4-position of the indenyl ring influences the electronic and steric environment around the metal center. This substitution can affect:

Coordination Mode: While η⁵-coordination is common, steric interactions arising from substituents, including the 4-methyl group, can influence the precise orientation of the ligand and potentially lead to fluxional behavior or favor less common coordination modes, as observed in some nickel complexes rsc.org.

Steric Effects in ansa-Metallocenes: In bridged bis-indenyl complexes (e.g., ansa-zirconocenes), substituents at the 4-position of the indenyl rings play a critical role in defining the metallocene's geometry, particularly the angle between the two indenyl centroids. This steric bulk influences the stereospecificity of olefin polymerization researchgate.net. The formation of racemic (rac) and meso (meso) isomers is common for ansa-metallocenes, and the nature of the 4-substituent can impact the rac/meso ratio and the subsequent catalytic performance researchgate.net.

Electronic Effects: The electron-donating nature of the methyl group can subtly alter the electron density at the metal center, influencing its Lewis acidity and reactivity in catalytic cycles.

Indene (B144670) Derivatives as Ligands in Homogeneous Catalysis

Indenly ligands, including those derived from this compound, are widely employed in homogeneous catalysis, most notably in olefin polymerization.

Ligand Design for Specific Catalytic Transformations

The versatility in functionalizing the indenyl framework, particularly at the 4-position, allows for fine-tuning of catalytic properties.

Olefin Polymerization: Derivatives of this compound have been incorporated into metallocene catalysts for the polymerization of olefins, especially propylene (B89431) acs.orgresearchgate.netuni-bayreuth.deut.ac.ir.

Stereoselectivity and Regioselectivity: The introduction of various substituents at the 4-position of 2-methylindenyl ligands in ansa-zirconocenes has been shown to significantly enhance stereoselectivity (e.g., isotacticity in polypropylene) and regioselectivity researchgate.net. Aryl and azolyl groups at the 4-position have been explored for this purpose acs.orgresearchgate.netut.ac.ir.

Catalyst Activity and Molecular Weight: Ligand design also impacts catalyst activity and the molecular weight of the resulting polymers. steric tuning in the 4-position can affect insertion pathways, influencing both stereoerror formation and molecular weight capability researchgate.net.

Chiral Catalysts: The synthesis of chiral indenyl ligands, including those with menthyl substituents on the indenyl framework, has led to enantioselective catalysts for various transformations, though specific examples directly involving this compound in asymmetric catalysis are less prominent in the reviewed literature compared to its role in stereoselective polymerization.

Table 1: Examples of 4-Methylindenyl Metal Complexes in Olefin Polymerization

| Metal Complex Type | Ligand Derivative | Metal | Primary Catalytic Application | Key Structural Feature / Influence | Reference(s) |

| ansa-Zirconocene | 4-(N-Azolyl)-2-methylindenyl | Zr | Propylene Polymerization | N-azolyl substituent at the 4-position tunes steric and electronic properties, influencing stereoselectivity and activity. Me₂Si-bridged systems are common. | acs.orgresearchgate.net |

| ansa-Zirconocene | 4-Aryl-2-methylindenyl | Zr | Propylene Polymerization | Aryl groups at the 4-position enhance steric bulk, impacting stereocontrol and molecular weight of polypropylene. | researchgate.netut.ac.ir |

| Bis-indenyl Iron | Di(2-methylindenyl)iron(II) | Fe | (Not specified for catalysis) | Formation of ferrocene derivatives. Structure-reactivity in cross-coupling was explored, but selectivity issues were noted. | psu.edu |

| Nickel Complex | [Ni(2-MeInd)(dippe)][BPh₄] | Ni | (Not specified for catalysis) | Exhibits intermediate η³-/η⁵-coordination, influenced by the bulky dippe ligand. | rsc.org |

| Bis-indenyl Ligand | Bis[1,2-(4-aryl-2-alkyl-1H-inden-1-yl)]ethane derivatives | Zr | Olefin Polymerization | These ligands, when complexed with Zr, are used as catalysts for olefin polymerization, with modifications to the aryl group affecting polymer properties. | ut.ac.ir |

Applications in C-H Activation Chemistry

While indenyl ligands, in general, are explored in the field of C-H activation chemistry snnu.edu.cnsigmaaldrich.comscielo.bru-strasbg.fr, the specific documented applications of this compound derivatives as catalysts or key components in C-H activation processes are not prominently detailed in the provided search results. Research in C-H activation typically focuses on directing group strategies and catalyst design, where indenyl ligands could potentially play a role due to their electronic and steric properties, but direct evidence for the 4-methyl derivative in this specific catalytic domain is limited within the scope of these findings.

Role in Coordination Chemistry for Novel Material Precursors

Organometallic complexes often serve as precursors for the synthesis of advanced materials, including thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) wikipedia.org or as building blocks for coordination polymers. While the general utility of transition metal complexes in material science is well-established jocpr.com, specific examples where this compound derivatives have been explicitly utilized as precursors for novel materials are not readily apparent in the provided literature snippets. The robust coordination chemistry of indenyl ligands suggests potential applications, but detailed research in this area for this compound derivatives would require further investigation beyond the scope of the current information.

Compound List:

this compound

4-methylindenyl anion

2-methylindenyl

4-(N-azolyl)-2-methylindenyl

Di(2-methylindenyl)iron(II)

(2-methylindenyl)nickel complexes

Chiral menthyl-substituted indenyl ligands

Broader Applications in Advanced Organic Synthesis and Materials Science

4-Methyl-1H-indene as a Building Block for Complex Molecules

The indene (B144670) framework, particularly when functionalized, is a key structural motif in many organic molecules. This compound, with its defined substitution pattern, acts as a strategic starting material for constructing more elaborate molecular architectures. Research has shown its utility in palladium-catalyzed coupling reactions, such as Suzuki coupling, to introduce aryl substituents, leading to complex indene derivatives. For instance, substituted indanones derived from 4-bromo-2-methyl-1H-indanone can be converted into 4-aryl-substituted 2-methyl-1H-indene derivatives through reduction and dehydration, yielding high-purity compounds on a multi-gram scale semanticscholar.org. These complex indene structures are critical for developing high-performance olefin polymerization metallocene catalysts semanticscholar.org. Furthermore, indene derivatives, in general, are recognized for their role in asymmetric catalysis and pharmaceutical synthesis .

Applications in the Synthesis of Dyes and Specialized Chemicals

The reactivity of the indene system, including its ability to undergo various functionalizations, makes this compound and its derivatives useful in the synthesis of specialized chemicals, including dyes. For example, 4-bromo-2-methyl-1H-indene has been cited as a precursor for the preparation of fluorescent dyes and other organic compounds chembk.com. The inherent electronic properties of the indene ring system can be modified through substituents, allowing for the tuning of optical and electronic characteristics essential for dye applications. Beyond dyes, indene derivatives are utilized as intermediates in the production of pharmaceuticals and agrochemicals ontosight.ai.

Contributions to Materials Science

The structural features of this compound lend themselves to applications in materials science, particularly in the development of polymers and advanced functional materials. Indene derivatives, in general, are studied for their potential in material science applications, including polymer matrices and coatings ontosight.ai. For instance, compounds structurally related to indene derivatives are explored for their incorporation into polymer matrices to develop novel materials with specific properties, such as enhanced thermal stability and mechanical strength . While direct applications of this compound in polymer science are less detailed in the provided snippets, related indene polymers, such as those derived from 4,7-methano-1H-indene, exhibit rigidity, thermal stability, and resistance to degradation, finding use in adhesives, coatings, and rubber production ontosight.ai. The potential for indene derivatives to be used in synthesizing coordination compounds, which can have applications in materials science, has also been noted smolecule.com.

Applications in Analytical Chemistry

This compound and its derivatives find applications in analytical chemistry, primarily as reference standards or for method development in chromatographic techniques. For example, a reverse-phase High-Performance Liquid Chromatography (HPLC) method has been described for the separation and analysis of this compound using acetonitrile, water, and phosphoric acid as the mobile phase sielc.com. This method is noted as being scalable for preparative separation of impurities and suitable for pharmacokinetics studies sielc.com. Additionally, compounds structurally similar to methyl 2,3-dihydro-1H-indene-4-carboxylate can be utilized in mass spectrometry studies for identifying compounds due to their unique mass signatures smolecule.com.

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-1H-indene derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound derivatives often involves catalytic cyclization or alkylation of indene precursors. For example, enzymatic kinetic resolution using hydrolases (e.g., CAL-B) coupled with racemization agents (e.g., TBD) can achieve high enantioselectivity in dynamic kinetic resolution (DKR) processes . Optimization requires monitoring reaction parameters (temperature, solvent, catalyst loading) and validating purity via chromatography (HPLC, GC) and spectroscopic techniques (NMR, IR). Computational tools like DFT (e.g., B3LYP/6-31G) can predict transition states to guide condition optimization .

| Synthetic Method | Key Parameters | Outcome (ee%) |

|---|---|---|

| Hydrolase-Catalyzed DKR | CAL-B, TBD, 25°C, ethanol | 95% (R)-enantiomer |

| Friedel-Crafts Alkylation | AlCl₃, toluene, reflux | 85% yield |

Q. How can spectroscopic and crystallographic techniques characterize this compound derivatives?

Methodological Answer: Structural elucidation relies on:

- NMR : H/C NMR to identify substituent positions and stereochemistry. For example, coupling constants in H NMR distinguish cis/trans isomers in dihydro-indene derivatives .

- X-ray Crystallography : Resolve absolute configurations, as demonstrated for spiro-indene derivatives .

- FT-IR : Confirm functional groups (e.g., carbonyl stretching in indene-diones at ~1700 cm) . Cross-validation with computational spectral simulations (DFT) enhances accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT studies (e.g., B3LYP hybrid functional) calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and transition states. For example:

- HOMO-LUMO gaps predict charge-transfer interactions in Cu chemosensors .

- Exchange-correlation functionals (e.g., Becke’s three-parameter hybrid) improve thermochemical accuracy in reaction enthalpy predictions .

| Functional | Application | Error (kcal/mol) |

|---|---|---|

| B3LYP | HOMO-LUMO, reaction mechanisms | ±2.4 |

| Colle-Salvetti | Correlation energy in electron density | ±3–5% |

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound reactivity?

Methodological Answer: Discrepancies may arise from approximations in DFT functionals or solvent effects. Strategies include:

Q. What design principles guide structure-activity relationship (SAR) studies for this compound derivatives in drug discovery?

Methodological Answer: SAR workflows involve:

- Scaffold Modification : Introduce substituents (e.g., carboxamides) to enhance target binding, as seen in DDR1 inhibitors (IC = 14.9 nM) .

- Biological Assays : Measure inhibitory activity (e.g., Ellman’s assay for cholinesterase) and amyloid-β aggregation .

- Molecular Docking : Map interactions with active sites (e.g., PAS of BuChE) using AutoDock or Schrödinger .

| Derivative | Biological Target | IC (μM) |

|---|---|---|

| 5,6-Dimethoxy-carboxamide | BuChE | 1.08 |

| 2-Amino-dihydro-indene | DDR1 kinase | 0.0149 |

Key Considerations for Experimental Design

- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to ensure reproducibility .

- Ethical Compliance : Adhere to safety protocols for handling indene derivatives (e.g., toxicity assessments per Cal/OSHA standards) .

- Data Presentation : Include raw data in appendices and processed data in main text for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.